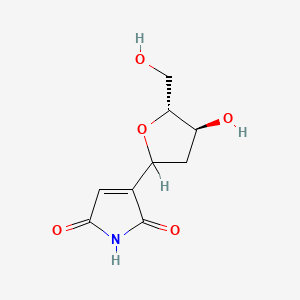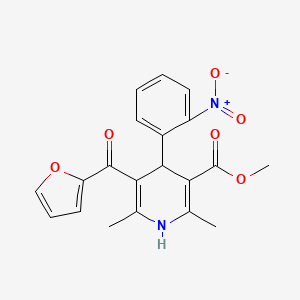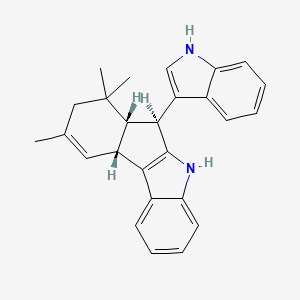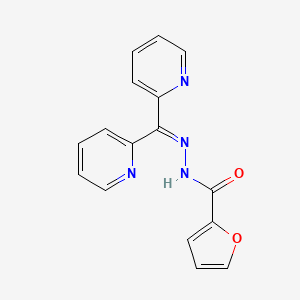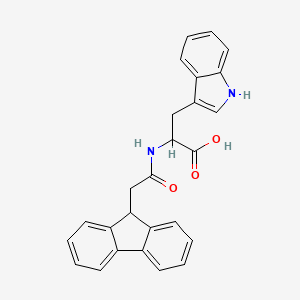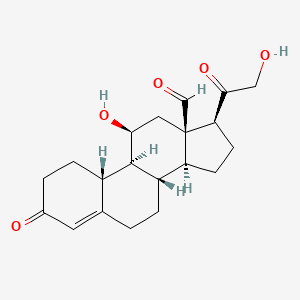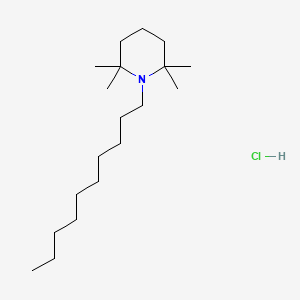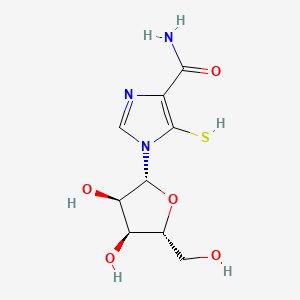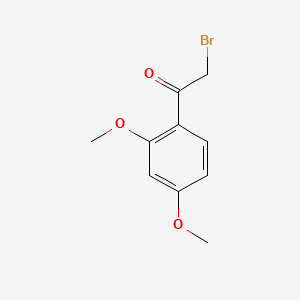
2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
概要
説明
2-Bromo-1-(2,4-dimethoxyphenyl)ethanone, also known as 2-Bromo-1-phenylethanone, is an organic compound with a wide range of applications in the field of organic synthesis. It is a colorless solid that is soluble in some organic solvents, such as ethanol and diethyl ether. This compound has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been used in the synthesis of heterocyclic compounds and as a starting material for the synthesis of more complex molecules.
科学的研究の応用
Synthesis Applications :
- "2-Bromo-1-(2,5-dimethoxyphenyl)ethanone" was synthesized with high yields, demonstrating its potential as an effective chemical protective group. This synthesis process involved a halogen-exchange reaction (Li Hong-xia, 2007).
- A study on "Bromination of Aromatic Ethers" highlighted the synthesis of methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate, showcasing the use of NBS as a brominating agent in electrophilic aromatic bromination, which could be relevant for compounds like 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone (Xu Yong-nan, 2012).
Pharmacological Research :
- The compound "2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B)", similar to this compound, was studied for its psychoactive effects, suggesting potential applications in neuroscience and pharmacology (J. Power et al., 2015).
Chemical Analysis and Toxicity Studies :
- Analysis of pyrolysis products of "2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B)" and its iodo analogue, revealed the formation of various compounds upon heating. This has implications for understanding the stability and potential toxicity of related compounds (Kelly B Texter et al., 2018).
Metabolic Pathways :
- The study on "In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B)" in rats identified various metabolites, providing insights into metabolic pathways that could be relevant for structurally similar compounds like this compound (T. Kanamori et al., 2002).
Safety and Hazards
作用機序
Target of Action
It has been reported that similar compounds have shown inhibitory activity against enzymes like papain . Papain is a cysteine protease that plays a crucial role in protein degradation and turnover.
Mode of Action
This could potentially inhibit the enzyme’s activity .
Biochemical Pathways
If it indeed inhibits papain-like enzymes, it could affect protein degradation pathways, potentially leading to an accumulation of undegraded proteins and altered cellular functions .
Result of Action
If it inhibits papain-like enzymes, it could potentially lead to an accumulation of undegraded proteins, which could affect various cellular functions and potentially lead to cell stress or apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and thus its ability to interact with its target. The presence of other molecules could compete with the compound for its target or affect its absorption, distribution, metabolism, or excretion .
特性
IUPAC Name |
2-bromo-1-(2,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVBZABQCCQHLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209805 | |
| Record name | 2-Bromo-2',4'-dimethoxyacetopheneone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60965-26-6 | |
| Record name | 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60965-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-2',4'-dimethoxyacetopheneone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060965266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 60965-26-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158566 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-2',4'-dimethoxyacetopheneone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Bromo-2',4'-dimethoxyacetophenone interact with papain and what are the downstream effects?
A: 2-Bromo-2',4'-dimethoxyacetophenone acts as an inhibitor of papain. It binds to the active site cysteine residue (Cys25) of the enzyme. [] Upon photolysis, the compound facilitates a reaction that ultimately leads to the replacement of Cys25 with dehydroserine, forming [ΔSer25]-papain. This modified papain, while retaining similar binding properties, loses its enzymatic activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


